REACTION_CXSMILES
|
N1C=CC=CC=1C.[NH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.[CH2:14]([O:16][C:17]([C:19]1[C:28](=[O:29])[C:27]2[C:22](=[CH:23][C:24](Cl)=[C:25]([F:30])[CH:26]=2)[N:21]([CH2:32][CH3:33])[CH:20]=1)=[O:18])[CH3:15]>>[CH2:14]([O:16][C:17]([C:19]1[C:28](=[O:29])[C:27]2[C:22](=[CH:23][C:24]([N:8]3[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]3)=[C:25]([F:30])[CH:26]=2)[N:21]([CH2:32][CH3:33])[CH:20]=1)=[O:18])[CH3:15]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC
|
Type
|
CUSTOM
|
Details
|
with stirring for 5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated by the same manner
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N1CCNCC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |